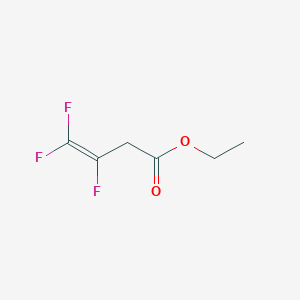

Ethyl 3,4,4-trifluoro-3-butenoate

説明

Ethyl 3,4,4-trifluoro-3-butenoate is a fluorinated ester characterized by a trifluoromethyl group at the 4-position and a double bond at the 3-position of its butenoate backbone. This structural arrangement confers unique chemical properties, including enhanced lipophilicity, metabolic stability, and reactivity, making it valuable in pharmaceutical and agrochemical synthesis.

特性

IUPAC Name |

ethyl 3,4,4-trifluorobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4(7)6(8)9/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFHJHWJFXCRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245433 | |

| Record name | 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858249-98-5 | |

| Record name | 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3,4,4-trifluoro-3-butenoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of ethyl 3,4,4-trifluoro-3-butenoate may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure optimal yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Ethyl 3,4,4-trifluoro-3-butenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

科学的研究の応用

Ethyl 3,4,4-trifluoro-3-butenoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorinated groups.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that require fluorinated groups for enhanced bioactivity.

作用機序

The mechanism of action of ethyl 3,4,4-trifluoro-3-butenoate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Structural Differences and Substituent Effects

The table below highlights key structural differences between Ethyl 3,4,4-trifluoro-3-butenoate and similar compounds:

Key Observations :

- Backbone Variations: The presence of a double bond (C=C) in Ethyl 3,4,4-trifluoro-3-butenoate distinguishes it from alkyne-containing analogs like Ethyl 4,4,4-trifluoro-2-butynoate, which exhibit higher reactivity in click chemistry .

- Functional Group Influence: Substituents such as indole (in Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate) or cyano groups (in Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate) significantly alter biological activity and synthetic utility .

Chemical and Physical Properties

Lipophilicity and Stability

- Lipophilicity: Trifluoromethyl groups increase lipophilicity, enhancing membrane permeability in drug candidates. For example, Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate demonstrates superior bioavailability compared to non-fluorinated analogs .

- Stability: Steric effects from substituents (e.g., dimethyl groups in Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate) improve resistance to enzymatic degradation .

Reactivity

- Electrophilic Reactivity: Ethyl 4,4,4-trifluoroacetoacetate’s β-keto ester structure enables keto-enol tautomerism, facilitating condensation reactions .

- Nucleophilic Susceptibility: Chloro and cyano groups in Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate make it prone to nucleophilic substitutions, useful in building complex molecules .

Pharmaceutical Development

Agrochemicals

- Herbicides: Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate’s herbicidal activity stems from its ability to inhibit acetyl-CoA carboxylase .

Materials Science

- Fluorinated Polymers: Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate contributes to hydrophobic coatings due to its aromatic trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。